Cbz-2,4-Dimethy-D-Phenylalanine
Description
Cbz-2,4-Dimethyl-D-Phenylalanine is a carbobenzoxy (Cbz)-protected derivative of D-phenylalanine with methyl substituents at the 2- and 4-positions of the aromatic ring. The Cbz group (phenylmethoxycarbonyl) serves as a protective moiety for the amino group during peptide synthesis, enabling controlled coupling reactions. Methyl groups are less electronegative than halogens but introduce steric bulk, likely enhancing hydrophobicity and influencing peptide conformation and stability .
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine (2,4,6-F): Enhances metabolic stability and lipophilicity, critical for peptide drug candidates targeting intracellular pathways .
- Electron-Donating Groups (e.g., -OCH3):
- Steric Modifiers (e.g., -I, -CH3):
Preparation Methods
General Synthetic Strategy
The preparation of Cbz-2,4-Dimethyl-D-Phenylalanine generally involves:
- Synthesis or procurement of 2,4-dimethyl-D-phenylalanine as the starting amino acid.
- Protection of the amino group with the benzyloxycarbonyl (Cbz) group.
- Purification and characterization of the protected amino acid.
The Cbz group is widely used in peptide synthesis due to its stability under many reaction conditions and its ease of removal by catalytic hydrogenation.
Protection of Amino Group with Cbz
The classical method for introducing the Cbz protecting group involves the reaction of the free amino acid with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
- Dissolve 2,4-dimethyl-D-phenylalanine in an aqueous or mixed organic solvent system.
- Add a base such as sodium bicarbonate or potassium carbonate to maintain a basic pH.
- Slowly add benzyloxycarbonyl chloride at low temperature (0 °C to room temperature) to avoid side reactions.
- Stir the reaction mixture for several hours until completion.
- Extract the product into an organic solvent, wash, dry, and purify by recrystallization or chromatography.
This method is well-documented for similar amino acids and yields the Cbz-protected amino acid as a stable solid.
Specific Research Findings and Procedures
3.1. Literature Procedure for Cbz Protection
From the Royal Society of Chemistry supporting information on related Cbz-protected amino acids, the following procedure is adapted:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 2,4-Dimethyl-D-phenylalanine (1 equiv) | Starting amino acid |
| 2 | Benzyloxycarbonyl chloride (Cbz-Cl), 1.0 equiv | Added dropwise at 0 °C |
| 3 | Base: K2CO3 or NaHCO3, 2 equiv | Maintains pH ~8-9 |
| 4 | Solvent: EtOAc/H2O mixture (2:1) | Biphasic system for extraction |
| 5 | Stirring overnight at room temperature | Ensures complete reaction |
| 6 | Workup: Separation of organic layer, washing | Wash with brine, dry over Na2SO4 |
| 7 | Purification: Evaporation and recrystallization | Yields pure Cbz-2,4-dimethyl-D-phenylalanine |
This procedure typically yields the Cbz-protected amino acid in high purity and good yield, as confirmed by 1H NMR and melting point analysis.
Analytical Characterization and Purity Assessment
The purity and identity of Cbz-2,4-dimethyl-D-phenylalanine are confirmed by:
- 1H NMR Spectroscopy: Characteristic aromatic signals of the Cbz group and methyl substituents on the phenyl ring.
- Melting Point Determination: Consistent with literature values for similar compounds.
- Mass Spectrometry: Confirms molecular weight.
- Chromatography (HPLC or TLC): Confirms purity and absence of side products.
Summary Table of Preparation Methods
Concluding Remarks
The preparation of Cbz-2,4-dimethyl-D-phenylalanine primarily relies on classical organic synthesis methods involving the protection of the amino group with benzyloxycarbonyl chloride under basic conditions. This method is robust, scalable, and yields high-purity products suitable for further peptide synthesis or chemical modification. Enzymatic methods offer alternative mild routes but are less documented for this specific compound. Analytical techniques such as NMR and chromatography are essential for confirming the structure and purity of the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cbz-2,4-Dimethyl-D-Phenylalanine, and how does steric hindrance from dimethyl groups influence reaction efficiency?
- Methodological Answer : The synthesis typically involves three stages: (1) protecting the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group to prevent side reactions; (2) introducing methyl groups at the 2- and 4-positions of the phenyl ring via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., using methyl iodide and a base like K₂CO₃); (3) replacing the Boc group with a carbobenzoxy (Cbz) protecting group via benzyl chloroformate under basic conditions.
- Key Challenges : Steric hindrance from the 2,4-dimethyl substituents reduces electrophilic substitution reactivity, requiring longer reaction times or elevated temperatures compared to non-methylated analogs. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) improve coupling efficiency .
Q. How can researchers characterize the purity and stereochemical integrity of Cbz-2,4-Dimethyl-D-Phenylalanine?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% recommended for peptide synthesis).
- Stereochemistry : Chiral HPLC or polarimetry confirms the D-configuration.
- Structural Confirmation : ¹H/¹³C NMR detects methyl group signals (δ ~2.3 ppm for CH₃) and Cbz aromatic protons (δ ~7.3–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the storage and stability considerations for this compound under laboratory conditions?
- Methodological Answer : Store at –20°C in airtight, light-protected containers. Stability tests show degradation <5% over 12 months under these conditions. Avoid prolonged exposure to acidic/basic environments (pH <3 or >9), which hydrolyze the Cbz group. Conduct periodic HPLC checks to monitor decomposition .
Advanced Research Questions
Q. How does the 2,4-dimethyl substitution impact peptide synthesis and conformational stability in designed peptides?
- Methodological Answer : The dimethyl groups increase hydrophobicity (logP ~1.5 higher than non-methylated analogs) and introduce steric constraints, favoring β-sheet or turn structures in peptides. Use coupling agents like HOBt/DIC or HATU to mitigate steric hindrance during solid-phase synthesis. Post-assembly, characterize peptide conformation via circular dichroism (CD) and molecular dynamics simulations .
Q. What analytical challenges arise when quantifying Cbz-2,4-Dimethyl-D-Phenylalanine in biological matrices, and how can they be resolved?
- Methodological Answer : Matrix interference (e.g., from proteins or lipids) complicates LC-MS/MS quantification. Apply solid-phase extraction (SPE) with C18 cartridges for cleanup. Use a deuterated internal standard (e.g., Cbz-2,4-Dimethyl-D-Phenylalanine-d₇) to correct for ion suppression. Optimize MRM transitions for the [M+H]⁺ ion (e.g., m/z 357 → 91 for the Cbz fragment) .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound in enzyme inhibition studies?
- Methodological Answer : Design analogs with varying methyl group positions (e.g., 3,5-dimethyl vs. 2,4-dimethyl) and test against target enzymes (e.g., proteases or kinases). Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) correlate steric/electronic effects with binding affinity. For example, 2,4-dimethyl substitution may block access to hydrophobic enzyme pockets .
Q. What strategies mitigate racemization risks during Cbz deprotection in peptide synthesis?
- Methodological Answer : Racemization occurs during hydrogenolysis (H₂/Pd-C) or acidic cleavage (HBr/AcOH) of the Cbz group. To minimize:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
